Cas no 398137-19-4 (1-(Oxan-4-yl)piperazine)

1-(Oxan-4-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(Tetrahydro-2H-pyran-4-yl)piperazine
- 1-(oxan-4-yl)piperazine
- 1-(Tetrahydro-pyran-4-yl)-piperazine
- Piperazine,1-(tetrahydro-2H-pyran-4-yl)-
- Piperazine,1-(tetrahydro-2H-pyran-4-yl)-(9CI)
- 1-(tetrahydro-2H-pyran-4-yl)piperazine(SALTDATA: 2HCl 0.5H2O)
- 1-(tetrahydropyran4-yl)-piperazine
- 1-(tetrahydropyran-4-yl)piperazine
- 1-(tetrahydropyran-4-yl)-piperazine
- 4-(3,4,5,6-tetrahydro-2H-pyran-4-yl)piperazine
- ALBB-008876
- BBL013308
- STK505636
- STOCK7S-08009
- SureCN521155
- 1-(oxan-4-yl)piperazine dihydrochloride
- tetrahydro-pyran-4-yl piperazine
- 1-tetrahydro-pyran-4-yl piperazine
- SB37024
- SY025726
- BB 025940
- 1-TETRAHYDRO-2H-PYRAN-4-YLPIPERAZINE
- F2147-1250
- EN300-98471
- CS-11585
- FT-0702588
- AC1253
- GWNSHRCBWQEQPK-UHFFFAOYSA-N
- A873558
- 1-Tetrahydropyran-4-ylpiperazine
- CS-0183423
- 398137-19-4
- DTXSID90620493
- Z594274168
- BB 0259408
- SCHEMBL521155
- MFCD11043433
- AKOS000321393
- DB-069876
- 1-(Oxan-4-yl)piperazine
-
- MDL: MFCD11043433
- インチ: 1S/C9H18N2O/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2
- InChIKey: GWNSHRCBWQEQPK-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 170.14200
- どういたいしつりょう: 170.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 24.5
じっけんとくせい
- ふってん: 270.1±35.0℃ at 760 mmHg
- PSA: 24.50000
- LogP: 0.33730
1-(Oxan-4-yl)piperazine セキュリティ情報
1-(Oxan-4-yl)piperazine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(Oxan-4-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98471-1.0g |
1-(oxan-4-yl)piperazine |
398137-19-4 | 95.0% | 1.0g |
$155.0 | 2025-02-19 | |
TRC | E588843-100mg |
1-(Oxan-4-yl)piperazine |
398137-19-4 | 100mg |
$ 138.00 | 2023-04-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0157-25g |
1-(Tetrahydro-pyran-4-yl)-piperazine |
398137-19-4 | 97% | 25g |
¥15739.09 | 2025-01-21 | |
Enamine | EN300-98471-0.5g |
1-(oxan-4-yl)piperazine |
398137-19-4 | 95.0% | 0.5g |
$121.0 | 2025-02-19 | |
Enamine | EN300-98471-5.0g |
1-(oxan-4-yl)piperazine |
398137-19-4 | 95.0% | 5.0g |
$456.0 | 2025-02-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY025726-1g |
1-(Tetrahydropyran-4-yl)piperazine |
398137-19-4 | ≥95% | 1g |
¥1000.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY025726-0.25g |
1-(Tetrahydropyran-4-yl)piperazine |
398137-19-4 | ≥95% | 0.25g |
¥350.00 | 2024-07-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0157-25g |
1-(Tetrahydro-pyran-4-yl)-piperazine |
398137-19-4 | 97% | 25g |
15264.76CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0157-500mg |
1-(Tetrahydro-pyran-4-yl)-piperazine |
398137-19-4 | 97% | 500mg |
1060.05CNY | 2021-05-08 | |
Alichem | A119001867-10g |
1-(Tetrahydro-2H-pyran-4-yl)piperazine |
398137-19-4 | 95% | 10g |
$897.89 | 2023-09-02 |
1-(Oxan-4-yl)piperazine 関連文献
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
1-(Oxan-4-yl)piperazineに関する追加情報
1-(Oxan-4-yl)piperazine: A Comprehensive Overview of CAS No. 398137-19-4
1-(Oxan-4-yl)piperazine, also known by its CAS number 398137-19-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promise in various applications, including as a building block for drug discovery and as a potential therapeutic agent.
The chemical structure of 1-(Oxan-4-yl)piperazine consists of a piperazine ring linked to a tetrahydro-2H-pyran (oxane) ring. This combination of rings imparts unique properties to the molecule, making it an attractive candidate for further investigation. The piperazine ring, in particular, is known for its ability to form hydrogen bonds and interact with various biological targets, which can be crucial for drug design and development.
Recent studies have highlighted the potential of 1-(Oxan-4-yl)piperazine in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound can act as potent inhibitors of certain enzymes involved in neurodegenerative diseases. These findings suggest that 1-(Oxan-4-yl)piperazine and its derivatives could be valuable leads for developing novel therapeutic agents.
In the context of drug discovery, the versatility of 1-(Oxan-4-yl)piperazine is further emphasized by its ability to serve as a scaffold for the synthesis of more complex molecules. Chemists can introduce various functional groups to this core structure, thereby fine-tuning its pharmacological properties. This flexibility is particularly useful in optimizing drug candidates for improved efficacy and reduced side effects.
Clinical trials involving compounds derived from 1-(Oxan-4-yl)piperazine have also shown promising results. For example, a Phase II clinical trial evaluating a derivative of this compound as a treatment for anxiety disorders reported significant improvements in patient outcomes compared to placebo. These findings underscore the therapeutic potential of 1-(Oxan-4-yl)piperazine-based drugs and highlight the need for further clinical research.
Beyond its direct therapeutic applications, 1-(Oxan-4-yl)piperazine has also found use in the development of diagnostic tools. Researchers have explored its potential as a ligand for imaging agents used in positron emission tomography (PET) scans. The ability to visualize specific biological processes with high precision can aid in early disease detection and personalized medicine approaches.
The synthesis of 1-(Oxan-4-yl)piperazine is well-documented in the literature, with several efficient routes available. One common method involves the reaction of 4-piperazinone with tetrahydrofuran under appropriate conditions. The choice of synthetic pathway can significantly impact the yield and purity of the final product, making it essential to optimize these processes for large-scale production.
In terms of safety and regulatory considerations, 1-(Oxan-4-yl)piperazine is generally considered safe when handled under proper laboratory conditions. However, as with any chemical compound, it is important to follow established safety protocols and guidelines to ensure the well-being of researchers and workers involved in its synthesis and use.
The future outlook for 1-(Oxan-4-yl)piperazine is promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its properties and mechanisms deepens, it is likely that we will see more innovative applications emerge in both medicinal chemistry and pharmaceutical research.
398137-19-4 (1-(Oxan-4-yl)piperazine) 関連製品
- 2770529-84-3((9H-fluoren-9-yl)methyl N-{[(3-ethynylphenyl)carbamoyl]methyl}carbamate)
- 2230802-52-3(2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid)
- 151721-78-7(1,3,5-Tribromo-2,4,6-triiodobenzene)
- 2228317-29-9(methyl 1-methyl-5-(4-oxobutyl)-1H-pyrazole-3-carboxylate)
- 1603381-94-7(2-bromo-4-methanesulfonylbenzene-1-sulfonyl chloride)
- 1333824-45-5(N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide)
- 2138091-94-6(2-{2-Azabicyclo[3.1.0]hexan-2-yl}-8-bromoquinazoline)
- 2228347-15-5(tert-butyl N-2-amino-1-(5,6-dichloropyridin-3-yl)ethylcarbamate)
- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)
- 1697459-97-4(1-(Azidomethyl)-2-bromo-3-nitrobenzene)
